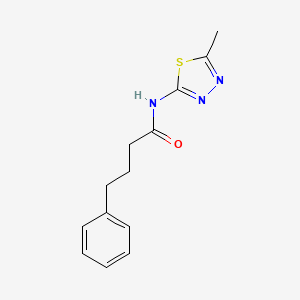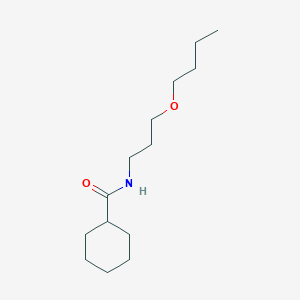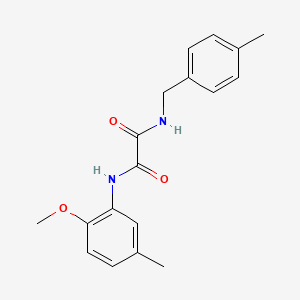
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, also known as MTDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters and receptors in the brain. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. It has also been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may act by blocking the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are involved in the development of inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its relatively low toxicity. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide does not produce significant toxic effects even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system disorders. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One potential area of investigation is its use in the treatment of anxiety and depression. Studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may have anxiolytic and antidepressant effects, although further research is needed to confirm these findings. Another area of interest is its potential use in the treatment of epilepsy. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to possess anticonvulsant properties, and may be a promising candidate for the development of new antiepileptic drugs. Additionally, further research is needed to elucidate the exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, which could help to identify new therapeutic targets for the treatment of various neurological disorders.
Conclusion
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of neurodegenerative diseases and neuropathic pain. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the management of neuropathic pain.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-15-16-13(18-10)14-12(17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWFIUKXRGJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)